BenchChemオンラインストアへようこそ!

D-Luciferin Free Acid

Enantioselectivity Firefly luciferase kinetics Chiral purity specification

D-Luciferin free acid (CAS 2591-17-5) is a benzothiazole-derived small molecule that serves as the natural substrate for firefly (Photinus pyralis) luciferase (EC 1.13.12.7), the most widely deployed bioluminescent reporter enzyme in life science research. The luciferase-catalyzed oxidation of D-Luciferin requires ATP, Mg²⁺, and molecular oxygen, producing yellow-green light with an emission maximum centered at approximately 560 nm and a quantum yield revised by Ando et al.

Molecular Formula C11H8N2O3S2
Molecular Weight 280.32
CAS No. 2951-17-5
Cat. No. B1147958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Luciferin Free Acid
CAS2951-17-5
Molecular FormulaC11H8N2O3S2
Molecular Weight280.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Luciferin Free Acid (CAS 2591-17-5): Essential Procurement Specifications for the Firefly Luciferase Bioluminescence Standard


D-Luciferin free acid (CAS 2591-17-5) is a benzothiazole-derived small molecule that serves as the natural substrate for firefly (Photinus pyralis) luciferase (EC 1.13.12.7), the most widely deployed bioluminescent reporter enzyme in life science research . The luciferase-catalyzed oxidation of D-Luciferin requires ATP, Mg²⁺, and molecular oxygen, producing yellow-green light with an emission maximum centered at approximately 560 nm and a quantum yield revised by Ando et al. (2008) to 0.41 . Manufacturer specifications for the free acid form routinely mandate ≥99.5% purity by HPLC, with representative lot analysis demonstrating 99.65 ± 0.03% purity, and L-Luciferin enantiomer contamination controlled to <0.5% . The compound is supplied as a white powder requiring storage at −20°C with protection from light and oxygen to preserve integrity .

Why D-Luciferin Free Acid Cannot Be Casually Interchanged with In-Class Luciferase Substrates


D-Luciferin free acid occupies a non-interchangeable position among luciferase substrates because its utility is defined not by a single parameter, but by a converging set of properties—enantiomeric purity, ATP dependence, emission wavelength, kinetic behavior, and solubility—each of which has direct, quantifiable consequences for assay design and procurement decisions . The L-enantiomer (CAS 34500-31-7) acts as a competitive inhibitor of firefly luciferase with a Ki of 3–4 μM rather than a productive light-emitting substrate, so even fractional enantiomeric contamination degrades signal output . Aminoluciferin analogs such as 6′-aminoluciferin and CycLuc1 exhibit lower Km values and red-shifted emission but deliver reduced maximal sustained light output with wild-type luciferase, and their intracellular performance is highly mutant-dependent . Coelenterazine, the substrate for Renilla and Gaussia luciferases, emits at 460–480 nm (compared to 560 nm for D-Luciferin), lacks ATP dependence, and suffers from auto-oxidation instability and poorer tissue penetration that constrain in vivo imaging applications . Even within the D-Luciferin product family, the free acid form is sparingly water-soluble and requires dissolution in weak alkaline buffer or organic solvent, whereas the sodium and potassium salt forms dissolve directly in aqueous media at 60–100 mg/mL—a distinction with direct impact on protocol standardization and in vivo dosing .

Quantitative Differentiation Evidence: D-Luciferin Free Acid Against Its Closest Analogs and Alternative Forms


Enantiomer Selectivity: D-Luciferin Is the Productive Substrate, L-Luciferin Is a Competitive Inhibitor (Ki 3–4 μM)

Firefly luciferase exhibits strict enantioselectivity for the D-configuration at the C-4 position of luciferin . D-Luciferin serves as the productive bioluminescent substrate with a Michaelis constant (Km) of approximately 2 μM for wild-type Photinus pyralis luciferase . In contrast, L-Luciferin (CAS 34500-31-7) acts as a competitive inhibitor with an inhibition constant (Ki) between 3 and 4 μM . At low enzyme and substrate concentrations, maximal light production from L-Luciferin reaches only approximately 50% of that observed at corresponding D-Luciferin concentrations, and increasing enzyme or L-Luciferin concentration further reduces relative light output compared to D-Luciferin catalysis . Furthermore, D-Luciferin inhibits the luciferyl-CoA synthetase activity that L-luciferin engages, and L-luciferin reciprocally retards the bioluminescence reaction of D-luciferin, creating a mutual antagonism between enantiomers .

Enantioselectivity Firefly luciferase kinetics Chiral purity specification

Maximal Sustained Light Emission: D-Luciferin Outperforms Aminoluciferin Analogs with Wild-Type Luciferase

Although 6′-aminoluciferin and cyclic alkylaminoluciferins (e.g., CycLuc1, CycLuc2) exhibit lower Michaelis constants (Km) than D-Luciferin with wild-type firefly luciferase—indicating higher enzyme affinity—D-Luciferin retains a decisive advantage in maximal sustained light output under standard assay conditions . Harwood et al. (2011) demonstrated that across wild-type and mutant luciferases, the rank order of maximal light emission was consistently D-Luciferin > CycLuc1 > 6′-NH₂LH₂ > 6′-MeNHLH₂ > CycLuc2 > 6′-Me₂NLH₂ . The aminoluciferins can emit an intense initial burst of light approaching that of D-Luciferin, but this is followed by much lower levels of sustained light output, attributed to slower product dissociation and product inhibition . Specifically, the R218K mutant improved aminoluciferin performance (20-fold increase in maximal sustained emission from CycLuc2), but only to 12.5% of wild-type D-Luciferin emission .

Sustained bioluminescence Aminoluciferin comparison Luciferase kinetics

Emission Wavelength and In Vivo Tissue Penetration: D-Luciferin (560 nm) vs. Coelenterazine (460–480 nm)

D-Luciferin, upon oxidation by firefly luciferase, produces yellow-green bioluminescence with an emission maximum (λmax) at approximately 560 nm . Coelenterazine, the natural substrate for Renilla and Gaussia luciferases, emits blue-green light with λmax in the 460–480 nm range . This ~80–100 nm difference in peak emission wavelength has profound consequences for in vivo bioluminescence imaging (BLI): tissue absorption by hemoglobin (λmax ≈ 415–577 nm) and scattering attenuate shorter-wavelength light substantially more . Adams and Miller (2014) explicitly note that coelenterazine-utilizing enzymes are less commonly used for in vivo imaging due to the poor tissue penetration of their blue-green light, in addition to the inherent instability and auto-oxidation tendency of coelenterazine . D-Luciferin-based firefly luciferase imaging is consequently the standard for non-invasive whole-animal BLI, with photon emission extending into tissue-penetrating red and near-infrared wavelengths .

Bioluminescence imaging Tissue penetration Emission wavelength comparison

Solubility Profile: D-Luciferin Free Acid Requires Organic Solvent or Alkaline Buffer, Whereas Salt Forms Dissolve Directly in Aqueous Media

D-Luciferin free acid is sparingly soluble in water and neutral aqueous buffers, requiring dissolution in either methanol (10 mg/mL), DMSO (50 mg/mL), or a weak alkaline solution such as NaOH or NaHCO₃ buffer to achieve working concentrations . In direct contrast, D-Luciferin sodium salt dissolves readily in water at concentrations up to 100 mg/mL (approximately 330 mM), and D-Luciferin potassium salt achieves water solubility of approximately 60 mg/mL . These solubility differences do not reflect altered biochemical activity—once in solution, all three forms behave equivalently in luciferase assays—but they critically affect laboratory workflow: free acid requires pre-dissolution in DMSO or alkaline buffer with pH adjustment, whereas salt forms can be directly reconstituted in PBS or water, eliminating organic solvent exposure and simplifying in vivo injection protocols . The free acid form is preferred when the user requires control over the counterion, avoidance of sodium or potassium that may interfere with specific ion-sensitive experimental systems, or long-term dry storage stability .

Solubility comparison Formulation preparation In vivo dosing compatibility

Chemical Purity and Batch-to-Batch Reproducibility: D-Luciferin Free Acid Specifications (≥99.5% HPLC)

D-Luciferin free acid from reputable vendors is specified at ≥99.5% purity by HPLC, with representative lot analysis (Lot 1035) demonstrating 99.65 ± 0.03% purity and a single major chromatographic peak at retention time 7.126 ± 0.013 min with UV detection at 330 nm . The primary detectable impurity is deoxyluciferin (retention time 9.302 ± 0.021 min, 0.02% area), with total impurities summing to approximately 0.35% . L-Luciferin contamination is controlled below 0.5% as a separate enantiomeric purity specification . Each lot of D-Luciferin free acid undergoes biochemical performance validation using a standardized quality control kit containing calibrated luciferase, ATP, and buffer, with light emission measured at 0.1 mg/mL (below optimum), 0.2 mg/mL (optimum), and 0.3 mg/mL (above optimum) against a reference lot standard in triplicate . This multi-parameter lot release testing provides quantitative traceability that is absent from catalog listings of competing substrates such as Coelenterazine, where auto-oxidation and lot-to-lot variability are recognized concerns .

HPLC purity specification Lot consistency Procurement quality assurance

Evidence-Backed Application Scenarios for D-Luciferin Free Acid Procurement


ATP Quantification Assays: Firefly Luciferase-Based ATP Detection with D-Luciferin Free Acid

D-Luciferin free acid is the indispensable substrate for firefly luciferase-based ATP determination, where the ATP dependence of the bioluminescence reaction is exploited to quantify ATP concentrations down to 10⁻¹⁵ molar levels . Because D-Luciferin free acid is the only enantiomer that productively couples ATP hydrolysis to photon emission (L-Luciferin is a competitive inhibitor, Ki 3–4 μM), the high enantiomeric purity specification (≥99.5% D-isomer, L-Luciferin <0.5%) directly translates to assay linearity and detection limit . The free acid form's compatibility with DMSO-based stock solutions is advantageous for ATP assays employing organic extraction protocols or membrane-permeabilized systems where counterion control is important .

In Vivo Bioluminescence Imaging (BLI): D-Luciferin Free Acid as the Gold Standard Substrate for Firefly Luciferase Reporter Mice

D-Luciferin free acid, administered by intraperitoneal (IP) injection, is the most widely used substrate for non-invasive bioluminescence imaging of firefly luciferase-expressing cells and transgenic animals . Its emission maximum at ~560 nm extends into tissue-penetrating red wavelengths, providing superior photon transmission through biological tissues compared to Coelenterazine (λmax 460–480 nm), whose blue-green emission is strongly absorbed by hemoglobin . The free acid's stability in vivo, nontoxicity, and ability to cross the blood-brain barrier and blood-testis barrier enable imaging across diverse anatomical sites within minutes of routine IP administration . For imaging facilities requiring validated substrate performance with existing firefly luciferase reporter lines, D-Luciferin free acid is the reference-standard procurement choice.

Luciferase Reporter Gene Assays: High-Sensitivity Detection with D-Luciferin Free Acid in Cell-Based and Cell-Free Systems

Firefly luciferase remains the most popular reporter gene for studying promoter activity, transcriptional regulation, and signaling pathways, and D-Luciferin free acid is its cognate substrate with a Km of ~2 μM . Its rank as the #1 substrate for maximal sustained light output with wild-type luciferase—outperforming aminoluciferin analogs in absolute photon emission—makes it the substrate of choice for end-point and kinetic luciferase assays where dynamic range and sensitivity are paramount . The availability of detailed lot-specific purity documentation (≥99.5% HPLC) and biochemical performance validation supports the quality-assurance requirements of drug discovery high-throughput screening campaigns .

ATP-Contamination and Cell Viability Testing: Exploiting the ATP Dependence of D-Luciferin Bioluminescence

Because firefly luciferase absolutely requires ATP for photon generation from D-Luciferin free acid, this substrate–enzyme pair is uniquely suited for cell viability, cytotoxicity, and ATP-depletion assays where luminescence output is directly proportional to ATP concentration . In contrast, Coelenterazine-based Renilla/Gaussia luciferase systems are ATP-independent and cannot be used for ATP quantification . The free acid's solubility in DMSO (50 mg/mL) facilitates preparation of concentrated stock solutions compatible with cell culture medium and lysis buffer without ionic interference, enabling seamless integration into automated liquid-handling workflows .

Quote Request

Request a Quote for D-Luciferin Free Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.